molecular formula C10H14O6 B14246119 1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione CAS No. 184092-48-6

1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione

Cat. No.: B14246119
CAS No.: 184092-48-6
M. Wt: 230.21 g/mol
InChI Key: DXCWDRLYVJGZJI-UHFFFAOYSA-N
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Description

1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione is a chemical compound with the molecular formula C10H14O6 It is known for its unique structure, which includes an oxane ring with acetyl and dihydroxy groups, as well as a propane-1,2-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione typically involves multi-step organic reactions. One common method includes the acetylation of a dihydroxyoxane precursor, followed by the introduction of the propane-1,2-dione group through a series of condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketones or carboxylic acids.

    Reduction: The carbonyl groups in the propane-1,2-dione moiety can be reduced to alcohols.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Its derivatives are explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For instance, the acetyl group may interact with active sites of enzymes, altering their activity. Additionally, the dihydroxy groups can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Acetyl-5-hydroxyoxan-2-yl)propane-1,2-dione: Similar structure but lacks one hydroxyl group.

    1-(6-Acetyl-5,6-dimethoxyoxan-2-yl)propane-1,2-dione: Contains methoxy groups instead of hydroxyl groups.

    1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)butane-1,2-dione: Similar structure with a butane moiety instead of propane.

Uniqueness

1-(6-Acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct reactivity and potential applications that are not observed in its similar compounds. The presence of both acetyl and dihydroxy groups, along with the propane-1,2-dione moiety, allows for versatile chemical transformations and interactions in various research fields.

Properties

CAS No.

184092-48-6

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

1-(6-acetyl-5,6-dihydroxyoxan-2-yl)propane-1,2-dione

InChI

InChI=1S/C10H14O6/c1-5(11)9(14)7-3-4-8(13)10(15,16-7)6(2)12/h7-8,13,15H,3-4H2,1-2H3

InChI Key

DXCWDRLYVJGZJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)C1CCC(C(O1)(C(=O)C)O)O

Origin of Product

United States

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